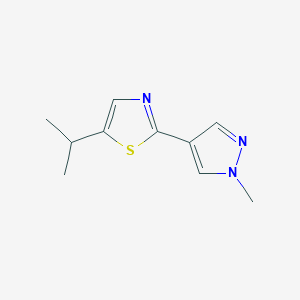
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid, also known as tryptophan methyl ester, is a chemical compound that is widely used in scientific research. This compound is a derivative of the amino acid tryptophan and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid is not fully understood. However, it has been found to act as a substrate for various enzymes involved in the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives. It is also thought to act as a precursor for the synthesis of various indole derivatives.
Biochemical and Physiological Effects:
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid has various biochemical and physiological effects. It has been found to increase the production of tryptamine and serotonin in various organisms. Additionally, it has been found to have antimicrobial and antifungal properties. This compound has also been found to have an inhibitory effect on the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid in lab experiments is its availability. This compound is readily available and can be easily synthesized. Additionally, it has a wide range of applications in various fields of research. However, one limitation of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully understand its biochemical and physiological effects.
Orientations Futures
There are many future directions for the study of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid. One direction is the study of its potential as an antimicrobial and antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and its role in the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives. Finally, the potential use of this compound in the treatment of cancer should be further explored.
Méthodes De Synthèse
The synthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid involves the reaction of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid methyl ester hydrochloride with isobutyl chloroformate in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for 12 hours. The resulting product is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid is used in various scientific research applications. It is commonly used as a substrate for the enzymatic production of tryptamine and serotonin. It is also used as a precursor for the synthesis of various indole derivatives. Additionally, this compound has been used in the study of the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives in bacteria.
Propriétés
IUPAC Name |
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(14(18)19)9(2)16-13(17)11-3-4-12-10(7-11)5-6-15-12/h3-9,15H,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWCYIBWBZOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC2=C(C=C1)NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)

![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)



![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)
![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)